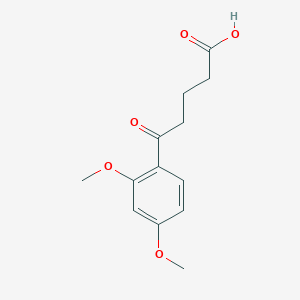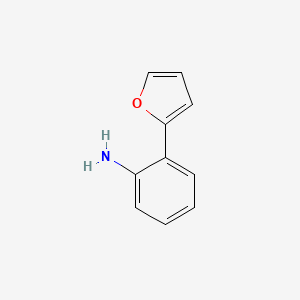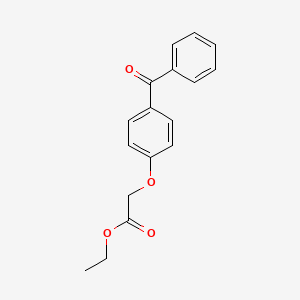
2-(3,4-Dimethylphenyl)azepan
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)azepane is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is primarily used in research settings and has various applications in chemistry and biology .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenyl)azepane has a wide range of applications in scientific research:
Biochemische Analyse
Biochemical Properties
2-(3,4-Dimethylphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the modulation of proteolytic activity . Additionally, 2-(3,4-Dimethylphenyl)azepane can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(3,4-Dimethylphenyl)azepane on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(3,4-Dimethylphenyl)azepane can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(3,4-Dimethylphenyl)azepane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethylphenyl)azepane have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that 2-(3,4-Dimethylphenyl)azepane can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethylphenyl)azepane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, 2-(3,4-Dimethylphenyl)azepane can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3,4-Dimethylphenyl)azepane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, 2-(3,4-Dimethylphenyl)azepane has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting the production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethylphenyl)azepane within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-(3,4-Dimethylphenyl)azepane is influenced by its interactions with cellular membranes and other biomolecules, which can affect its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethylphenyl)azepane plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(3,4-Dimethylphenyl)azepane may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.
Industrial Production Methods
The scalability of these methods ensures the efficient production of the compound for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: The parent compound of the azepane family, which lacks the dimethylphenyl substituent.
Benzazepane: A benzene-fused azepane, which has different chemical properties and applications.
Piperidine: A six-membered nitrogen-containing heterocycle, commonly used in medicinal chemistry.
Uniqueness
2-(3,4-Dimethylphenyl)azepane is unique due to its specific structural features, such as the dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVAARLNUFARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405850 | |
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887361-07-1 | |
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


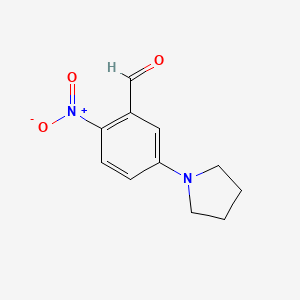
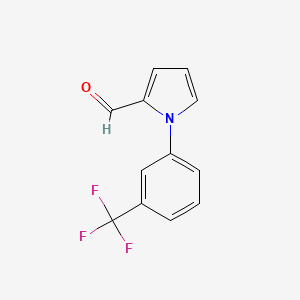

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)


